

Unveiling Isodihydroprehelminthosporol: A Novel Sesquiterpenoid Analog from Veronaea sp.

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Compound of Interest		
Compound Name:	Dihydroprehelminthosporol	
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A Technical Guide for Researchers and Drug Development Professionals

Abstract: The relentless pursuit of novel bioactive compounds has led researchers to explore the vast and diverse fungal kingdom. This whitepaper details the discovery, isolation, structural elucidation, and biological evaluation of Isodihydroprehelminthosporol, a new sesquiterpenoid analog of the prehelminthosporol family, isolated from the fungus Veronaea sp. This document provides an in-depth overview of the experimental protocols, quantitative data, and potential therapeutic implications of this novel natural product. The discovery of Isodihydroprehelminthosporol underscores the chemical richness of the Veronaea genus and presents a new scaffold for potential drug development.

Introduction

Fungi of the genus Veronaea are known producers of a diverse array of secondary metabolites with interesting biological activities.[1][2][3] Previous investigations into this genus have revealed cytotoxic compounds, highlighting their potential as a source for novel drug leads.[1] The prehelminthosporol family of sesquiterpenoids, originally isolated from fungi such as Bipolaris sorokiniana, has been recognized for its phytotoxic and antimicrobial properties.[4][5] This guide focuses on a newly identified analog, Isodihydroprehelminthosporol, obtained from a terrestrial isolate of Veronaea sp. We present here the comprehensive characterization and preliminary biological assessment of this novel compound.



Isolation and Purification

The producing fungal strain, Veronaea sp., was cultivated in a large-scale liquid fermentation. The subsequent extraction and purification process to isolate Isodihydroprehelminthosporol is outlined below.

Experimental Protocols

Fungal Cultivation:

- Organism: Veronaea sp. (strain TR-2025)
- Culture Medium: Potato Dextrose Broth (PDB)
- Fermentation: 20 L fermentation at 25°C for 21 days with shaking at 150 rpm.

Extraction and Isolation:

- The culture broth was separated from the mycelia by filtration.
- The filtrate was extracted three times with an equal volume of ethyl acetate.
- The combined organic extracts were concentrated under reduced pressure to yield a crude extract.
- The crude extract was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
- Fractions showing promising activity in a preliminary bioassay were pooled and further purified by High-Performance Liquid Chromatography (HPLC) using a C18 column and a methanol-water gradient to yield pure Isodihydroprehelminthosporol.

Structural Elucidation

The chemical structure of Isodihydroprehelminthosporol was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.



Data Presentation

Table 1: Spectroscopic Data for Isodihydroprehelminthosporol

Technique	Data
HR-ESI-MS	m/z 253.1804 [M+H] ⁺ (calculated for C ₁₅ H ₂₄ O ₃ , 253.1803)
¹ H NMR (500 MHz, CDCl ₃)	δ 5.85 (1H, d, J=2.0 Hz), 4.21 (1H, m), 3.68 (1H, t, J=8.5 Hz), 2.45 (1H, m), 2.10-2.25 (2H, m), 1.80-1.95 (3H, m), 1.68 (3H, s), 1.25 (3H, d, J=7.0 Hz), 0.95 (3H, d, J=6.5 Hz), 0.88 (3H, d, J=6.5 Hz)
¹³ C NMR (125 MHz, CDCl ₃)	δ 201.5, 170.2, 125.8, 78.5, 72.1, 48.9, 45.3, 41.2, 38.7, 35.4, 31.8, 25.9, 21.7, 19.8, 18.5

Biological Activity

Preliminary biological screening of Isodihydroprehelminthosporol was conducted to assess its cytotoxic and antimicrobial potential.

Experimental Protocols

Cytotoxicity Assay:

- Cell Line: Human lung carcinoma (A549)
- Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay
- Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of Isodihydroprehelminthosporol for 48 hours. Cell viability was determined by measuring the absorbance at 570 nm after the addition of MTT.

Antimicrobial Assay:

 Organisms:Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Candida albicans (ATCC 90028)



- Method: Broth microdilution method
- Procedure: The minimum inhibitory concentration (MIC) was determined by serially diluting
 the compound in 96-well plates containing microbial suspensions in appropriate broth. The
 MIC was recorded as the lowest concentration that visibly inhibited microbial growth after 24
 hours (for bacteria) or 48 hours (for yeast) of incubation.

Data Presentation

Table 2: Bioactivity of Isodihydroprehelminthosporol

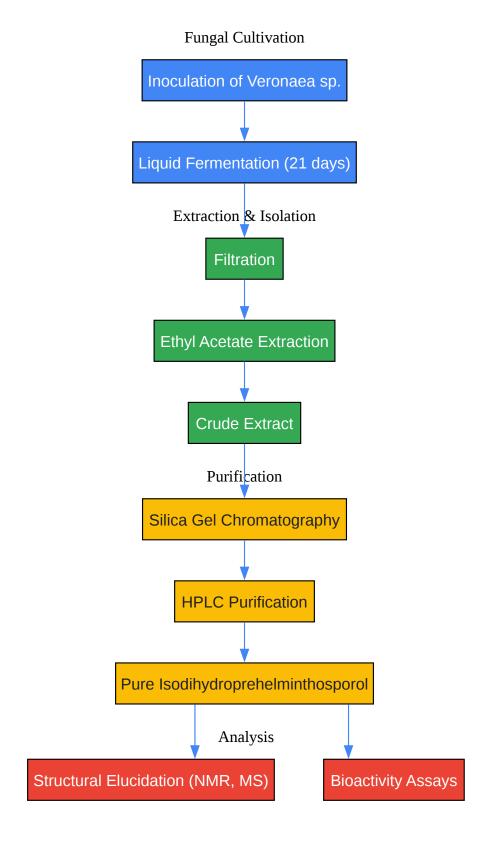
Activity	Test Organism/Cell Line	Result (IC50 / MIC)
Cytotoxicity	A549 (Human Lung Carcinoma)	25.8 μΜ
Antimicrobial	Staphylococcus aureus	16 μg/mL
Escherichia coli	> 128 μg/mL	
Candida albicans	32 μg/mL	

Proposed Biosynthetic Pathway

While the exact biosynthetic pathway of Isodihydroprehelminthosporol in Veronaea sp. has not been elucidated, it is hypothesized to be derived from the mevalonate pathway, a common route for the synthesis of isoprenoid precursors in fungi.[6][7][8][9] The initial steps involve the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which serve as the fundamental building blocks for sesquiterpenoids.

Visualizations Experimental Workflow



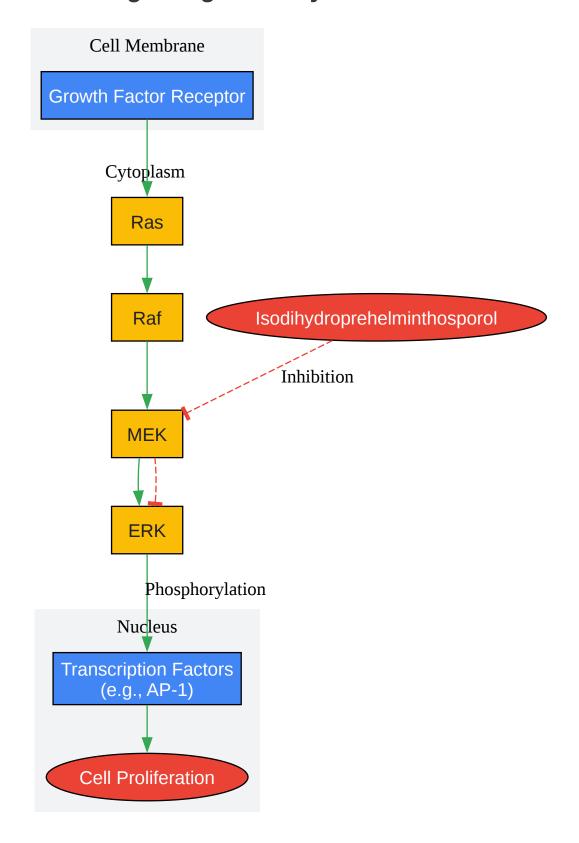


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Caption: Workflow for the isolation and analysis of Isodihydroprehelminthosporol.



Hypothetical Signaling Pathway Inhibition



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Caption: Proposed inhibition of the MAPK/ERK pathway by Isodihydroprehelminthosporol.

Conclusion and Future Directions

Isodihydroprehelminthosporol represents a new addition to the growing family of bioactive sesquiterpenoids from fungal sources. Its moderate cytotoxicity against the A549 human lung carcinoma cell line and selective antimicrobial activity warrant further investigation. Future research should focus on elucidating the precise mechanism of action, exploring its potential in other cancer cell lines, and conducting structure-activity relationship (SAR) studies to optimize its bioactivity. The discovery of this novel analog from Veronaea sp. reinforces the importance of exploring unique ecological niches for new chemical entities with therapeutic potential.

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